
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 660845-30-7) is a pyrazole derivative characterized by a difluoromethyl group at position 3, a methyl group at position 1, and a chlorine atom at position 3. Its molecular formula is C₇H₆ClF₂N₂O, with a molar mass of 222.59 g/mol. The compound is typically synthesized via two primary routes:
- Route 1: Reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol with chlorinating agents, yielding ~71% .
- Route 2: Using N,N-dimethylformamide (DMF) in a Vilsmeier–Haack reaction, achieving ~80% yield .
The compound appears as a colorless to light yellow solid and is commercially available at a cost of $260/g (1 g scale) . Pyrazole derivatives are widely utilized in agrochemical and pharmaceutical research due to their bioactivity, with structural modifications (e.g., halogenation, fluorination) influencing their physicochemical and biological properties .
Preparation Methods
The preparation of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves synthetic routes starting from suitably substituted pyrazole precursors, with chlorination at the 5-position and introduction of the difluoromethyl group at the 3-position. The aldehyde function at the 4-position is preserved throughout the synthesis.
While detailed synthetic steps specifically for this compound are less frequently isolated in literature, the compound is most notably used as a starting material for fluorination reactions to produce 5-fluoro derivatives. The preparation methods are closely linked with these fluorination processes, which provide insight into the starting material's synthesis and handling.
Detailed Preparation Process
Starting Material and Reaction Conditions
- The key precursor is often a pyrazole derivative with a chlorine atom at the 5-position, a difluoromethyl group at the 3-position, a methyl group at the N-1 position, and an aldehyde at the 4-position.
- The preparation involves careful control of reaction conditions to maintain the aldehyde functionality while introducing or preserving the chloro substituent.
Chlorination and Difluoromethylation
- Chlorination at the 5-position is generally achieved through electrophilic substitution using chlorinating agents compatible with the pyrazole ring and aldehyde group.
- The difluoromethyl group at the 3-position is introduced via difluoromethylation reactions, which may involve difluoromethylating reagents or intermediates such as difluoromethyl halides or sulfonates.
- The methylation at the N-1 position is typically performed through alkylation using methylating agents under basic conditions.
Purification and Characterization
- The crude product is purified by standard organic techniques such as recrystallization or chromatography.
- Characterization is performed by NMR spectroscopy (notably ^1H NMR showing aldehyde proton at δ ~9.8 ppm), gas chromatography (GC), and purity assessment by weight percentage.
Fluorination as a Related Process
Although the query focuses on this compound, the majority of detailed process data available relates to its conversion to the 5-fluoro analog via halogen exchange (halex) reactions. This provides indirect but valuable insights into the preparation and handling of the chloro compound.
Fluorination Reaction Conditions (Relevant to Preparation)
Parameter | Details |
---|---|
Starting material | This compound |
Fluorinating agent | Potassium fluoride (spray-dried KF) |
Solvent | Dimethylformamide (DMF) or dimethylacetamide (DMAc) |
Phase transfer catalyst | Tetrabutylammonium salts (chloride, bromide, or preferably hydrogen sulfate) |
Catalyst loading | 1–5 mol % relative to starting material |
Temperature | Approximately 150°C |
Reaction time | 3–15 hours depending on catalyst and conditions |
Equipment | Preferably Teflon or stainless steel to avoid side reactions with glass |
Reaction Outcome and Notes
- The fluorination proceeds via nucleophilic substitution of the chlorine atom by fluoride ion.
- The presence of phase transfer catalysts significantly accelerates the reaction and improves conversion efficiency, reducing reaction time and reagent excess.
- GC analysis shows up to 100% conversion under optimal conditions within 3 hours.
- The process is performed under normal atmospheric pressure or in closed vessels for pressure control.
- The use of non-glass equipment is critical to avoid side reactions producing water, which can reduce yield.
Research Findings and Comparative Data
Catalyst Effect on Conversion Rate
Catalyst Type | Solvent | Conversion (%) at 3h | Conversion (%) at 6h | Conversion (%) at 15h |
---|---|---|---|---|
Tetrabutylammonium hydrogen sulfate | Dimethylacetamide | 55 | 65 | 78 |
Tetrabutylammonium hydrogen sulfate | Dimethylformamide | 52 | 73 | 93 |
Tetrabutylammonium bromide | Dimethylformamide | 98 | - | - |
Purity of Product Obtained
Solvent | Catalyst | Yield (g) | Purity (w/w %) |
---|---|---|---|
Dimethylacetamide | Bu4N+ HSO4- (3 mol %) | 18.5 | 90 |
Dimethylformamide | Bu4N+ HSO4- (3 mol %) | 18.3 | 92 |
Dimethylformamide | Bu4N+ Br- (3 mol %) | 17.8 | 89 |
Equipment and Sustainability Notes
- Use of Teflon or stainless steel reactors is preferred over glass to avoid KF interaction with glass, which forms water and reduces yield.
- Spray-dried potassium fluoride is recommended for consistency and reactivity.
- The process reduces reagent consumption and reaction time, enhancing sustainability and cost-effectiveness.
Summary Table of Preparation Method Features
Feature | Description |
---|---|
Starting material | This compound |
Key reagents | Potassium fluoride, phase transfer catalysts (tetrabutylammonium salts) |
Solvents | Dimethylformamide, dimethylacetamide |
Temperature | ~150°C |
Reaction time | 3–15 hours |
Equipment | Teflon or stainless steel reactor preferred |
Conversion efficiency | Up to 100% under optimized conditions |
Product purity | Approximately 89–92% |
Sustainability considerations | Reduced reaction time and reagent use; avoidance of glass equipment to prevent side reactions |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Fluorination at C5)
The chlorine atom at position 5 undergoes nucleophilic substitution with fluoride ions under specific conditions, forming 5-fluoro derivatives. This reaction is critical for synthesizing fungicidal intermediates .
Reaction Conditions and Catalysis
Mechanistic Insight :
-
The phase transfer catalyst enhances fluoride ion availability by forming ion pairs, accelerating the substitution .
-
Glass equipment is avoided due to silica-KF interactions; Teflon or stainless steel is preferred .
Example :
Oxidation of the Aldehyde Group
The aldehyde moiety at position 4 can be oxidized to a carboxylic acid under alkaline conditions.
Reaction Parameters
Parameter | Details | Source |
---|---|---|
Oxidizing Agent | Hydrogen peroxide (H | |
O | ||
) | ||
Base | Sodium hydroxide (NaOH) | |
Temperature | Controlled (exact value unspecified) |
Product :
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Application :
Carboxylic acid derivatives are intermediates for amide-based fungicides (e.g., boscalid analogs) .
Theoretical Reactivity
-
C3 Difluoromethyl Group : May undergo hydrolysis or radical reactions, but experimental data are sparse.
-
N1 Methyl Group : Stable under standard conditions; demethylation requires harsh reagents.
Fluorination Efficiency Under Varied Conditions
Catalyst | Solvent | Time (h) | Conversion (%) | Purity (%) |
---|---|---|---|---|
Bu | ||||
N | ||||
HSO | ||||
DMAc | 3 | 100 | 90 | |
None | DMF | 15 | 93 | – |
Bu | ||||
N | ||||
Br |
text| DMF | 3 | 98 | 89 |[7] |
Scientific Research Applications
Example Reaction Conditions:
- Reagents : Dihydrogen peroxide, sodium hydroxide, toluene.
- Temperature : 37 - 50 °C for several hours.
This method yields the desired compound with good purity and yield, making it suitable for further applications in research.
Medicinal Chemistry
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has garnered attention in medicinal chemistry due to its potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.
Case Study : Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting its role as a potential anticancer agent. The difluoromethyl group is particularly noted for increasing metabolic stability and enhancing lipophilicity, which can lead to improved bioavailability.
Agrochemicals
In agrochemical research, this compound is explored for its efficacy as a pesticide or herbicide. The halogenated pyrazole derivatives have shown potential in selectively targeting pests while minimizing impact on non-target organisms.
Case Study : A study demonstrated that certain formulations containing this compound effectively controlled pest populations in agricultural settings without significant phytotoxicity to crops. This highlights its utility in sustainable agriculture practices.
Material Science
The unique chemical structure of this compound allows it to be incorporated into polymers and coatings, enhancing their properties.
Case Study : Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and protective coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets. The chloro group may also contribute to its reactivity and interaction with enzymes or receptors .
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and chemical behaviors depending on substituents. Below is a detailed comparison:
Substituent Effects on Structure and Reactivity
Physicochemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogs like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde melt at 140–141°C . 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl) derivatives: Melting points range from 123–183°C, influenced by aryl substituents .
- Synthetic Efficiency: The target compound’s synthesis (80% yield via DMF route ) outperforms analogs like 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives (62–71% yields ), suggesting difluoromethyl groups may enhance reaction kinetics.
Electronic and Steric Considerations
- Difluoromethyl (-CF₂H) : Moderately electron-withdrawing, smaller than trifluoromethyl (-CF₃), reducing steric hindrance while maintaining polarity .
- Trifluoromethyl (-CF₃) : Stronger inductive effect increases resistance to oxidation but may hinder binding in biological systems .
- Chlorophenyl Substituents : Enhance halogen bonding interactions, critical for target recognition in enzymes .
Biological Activity
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 660845-30-7) is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a chloro and difluoromethyl group, which contribute to its potential therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a series of synthesized pyrazole derivatives were tested against various bacterial strains and fungi, demonstrating effective inhibition of microbial growth. The compound's structure allows for interactions with microbial enzymes, leading to cell death.
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives as anticancer agents. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents like chlorine enhances the cytotoxicity of these compounds, making them promising candidates for further development in cancer therapy.
Inhibition of Enzymatic Activity
This compound has also been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). Certain derivatives have shown high activity against both MAO-A and MAO-B isoforms, which are relevant in the treatment of neurological disorders. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can significantly influence the inhibitory potency.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has exhibited anti-inflammatory activity. Studies involving carrageenan-induced edema models demonstrated that this compound could significantly reduce inflammation markers, indicating its potential use in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves reactions under controlled conditions using reagents like sodium hydroxide and hydrogen peroxide. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Method | Conditions | Yield |
---|---|---|
Synthesis | Toluene, NaOH, H₂O₂ at 37–50°C for 7 hours | 3.2 g |
Characterization | NMR: δ ppm: 3.78 (s), 7.12 (t); IR: 1688 cm⁻¹ | - |
Efficacy Against Cancer Cell Lines
In a comparative study, pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity compared to doxorubicin alone. This suggests that this compound could be an effective adjuvant in chemotherapy regimens.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and inflammation. The docking results indicate favorable binding modes that could lead to the development of more potent derivatives through structural modifications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and what catalytic conditions optimize yield?
- Methods :
- Nucleophilic substitution : React 5-chloro-1-methylpyrazole precursors with difluoromethylating agents (e.g., ClCFH) in the presence of KCO as a base, yielding 70-85% under reflux in DMF (80°C, 12-24 hours) .
- Vilsmeier-Haack formylation : Introduce the aldehyde group using POCl/DMF at 0-5°C, followed by hydrolysis (60-70% yield) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- 1H/13C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while difluoromethyl groups show splitting patterns (J ≈ 50 Hz) .
- X-ray crystallography : Confirms planar pyrazole geometry and intermolecular hydrogen bonding (e.g., C=O···H interactions) .
- HRMS : Exact mass (M: 206.02 g/mol) validates molecular formula .
Q. How does the difluoromethyl group at the 3-position influence the compound’s physicochemical properties?
- Electron-withdrawing effects : Reduces electron density on the pyrazole ring, enhancing electrophilicity at the aldehyde group (evidenced by Hammett σ = 0.43) .
- Lipophilicity : LogP = 1.8 (vs. 2.3 for methyl analogues), improving aqueous solubility by ~30% .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding modes of this compound with target enzymes?
- Molecular docking : AutoDock Vina simulations reveal preferential binding to CYP450 active sites (binding energy: -8.2 kcal/mol) via aldehyde coordination to heme iron .
- DFT calculations : Electrostatic potential maps highlight nucleophilic attack susceptibility at the aldehyde carbon (MEP = -45 kcal/mol) .
- Validation : Molecular dynamics (MD) simulations (>100 ns) confirm stable binding conformations .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the aldehyde moiety in bioactivity?
- Analog synthesis : Replace the aldehyde with carboxylic acid (-COOH) or alcohol (-CHOH) groups.
- Bioactivity comparison : Aldehyde derivatives show 3-fold higher inhibition of fungal CYP51 (IC = 8 μM) vs. alcohol analogues (IC = 24 μM) .
- Mechanistic insight : Aldehyde acts as a Michael acceptor, forming covalent adducts with cysteine residues in target enzymes .
Q. What experimental approaches resolve contradictions in reported bioactivity data across different studies?
- Meta-analysis : Compare assay conditions (e.g., pH, DMSO concentration). For example, IC values vary by 40% between pH 7.4 and 6.5 .
- Systematic substitution studies : Replace difluoromethyl with trifluoromethyl or chloro groups to isolate substituent effects. Trifluoromethyl analogues show reduced binding (K = 12 μM vs. 5 μM for difluoromethyl) .
Q. What are the key challenges in analyzing the stability of this compound under varying storage conditions?
- Degradation pathways : Aldehyde oxidation to carboxylic acid under ambient light (t = 14 days at 25°C).
- Mitigation : Store at -20°C in amber vials with desiccants. Monitor purity via HPLC-DAD (retention time shift >5% indicates degradation) .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Solvent-free mechanochemistry : Ball-milling reactants with KCO achieves 85% yield (E-factor = 8 vs. 32 for traditional methods) .
- Biocatalysis : Lipase-mediated formylation reduces waste (85% atom economy) .
Properties
IUPAC Name |
5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h2,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPMEAFQUDCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599562 | |
Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660845-30-7 | |
Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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